exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine

Stereochemistry Chiral building block Medicinal chemistry

exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 2068138-12-3) is a chiral, stereodefined bicyclic amine with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol. The compound belongs to the 3-azabicyclo[3.1.1]heptane class, which has recently been established as a saturated bioisostere of meta-substituted pyridines.

Molecular Formula C13H18N2
Molecular Weight 202.301
CAS No. 2068138-12-3
Cat. No. B2649043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine
CAS2068138-12-3
Molecular FormulaC13H18N2
Molecular Weight202.301
Structural Identifiers
SMILESC1C2CN(CC1C2N)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t11-,12+,13?
InChIKeyPZBJODSAGVQRDZ-CLLJXQQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 2068138-12-3): Chiral Bicyclic Amine Building Block for Saturated Bioisostere Applications


exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 2068138-12-3) is a chiral, stereodefined bicyclic amine with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol [1]. The compound belongs to the 3-azabicyclo[3.1.1]heptane class, which has recently been established as a saturated bioisostere of meta-substituted pyridines [2]. The exo configuration at the 6-position, with defined (1R,5S,6s) stereochemistry, distinguishes it from the stereochemically ambiguous 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1245794-60-8) and positions it as a single-isomer building block for medicinal chemistry applications requiring precise three-dimensional vector control [1].

Why Stereochemically Undefined or Monocyclic Analogs Cannot Substitute for exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine


Substituting exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine with stereochemically undefined 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1245794-60-8) introduces stereochemical ambiguity that can compromise the reproducibility of structure-activity relationship (SAR) studies [1]. Replacing the rigid 3-azabicyclo[3.1.1]heptane core with a monocyclic piperidine analog eliminates the precise bridgehead exit vector geometry (119–120° angle, 4.79–4.81 Å substituent distance) that enables this scaffold to function as a saturated bioisostere of meta-substituted pyridines [2]. Furthermore, when used as a pyridine replacement in drug candidates, the 3-azabicyclo[3.1.1]heptane scaffold has demonstrated greater than one order of magnitude improvement in aqueous solubility, a >10-fold increase in microsomal half-life, and significant reduction in experimental lipophilicity (logD) compared to the pyridine-containing parent compounds [2]. Substitution with pyridine-containing analogs or monocyclic amines would forfeit these differentiated physicochemical property improvements. The quantitative evidence supporting these claims is detailed in Section 3.

Quantitative Differentiation Evidence: exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine vs. Closest Analogs and Alternatives


Stereochemical Definition: Single Exo Isomer vs. Stereochemically Unspecified 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine

exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 2068138-12-3) possesses two defined atom stereocenters and zero undefined stereocenters, as computed by PubChem [1]. In contrast, the more widely cataloged 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1245794-60-8) is listed without explicit stereochemical definition [1]. The exo designation and (1R,5S,6s) assignment provide unambiguous three-dimensional vector control for the amine substituent relative to the bicyclic core, a critical parameter for SAR studies where stereochemistry governs binding orientation.

Stereochemistry Chiral building block Medicinal chemistry

Geometric Bioisosteric Parameters: 3-Azabicyclo[3.1.1]heptane Core vs. Pyridine Ring

The 3-azabicyclo[3.1.1]heptane scaffold—the core of the target compound—has been quantitatively compared to the pyridine ring as a bioisostere [1]. X-ray crystallographic analysis demonstrated strong geometric similarity: the distance between substituent exit vectors is 4.79–4.81 Å for the aza-bicyclic core versus 5.06 Å for pyridine (a difference of only ~0.2 Å), while the inter-vector angle ϕ is 124–126° for the bicyclic core versus 125° for pyridine—virtually identical [1].

Bioisostere Pyridine replacement Exit vector geometry

Aqueous Solubility: 3-Azabicyclo[3.1.1]heptane-Modified Rupatadine Analog vs. Parent Pyridine-Containing Rupatadine

Replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 52) increased aqueous solubility by more than one order of magnitude, from 29 μM to 365 μM, representing a 12.6-fold improvement [1]. This class-level finding demonstrates the solubility advantage conferred by the saturated bicyclic scaffold relative to aromatic heterocycles.

Aqueous solubility Physicochemical properties Pyridine replacement

Metabolic Stability and Lipophilicity: 3-Azabicyclo[3.1.1]heptane Core vs. Pyridine in Human Liver Microsomes

Incorporation of the 3-azabicyclo[3.1.1]heptane core into Rupatadine (compound 52) dramatically improved metabolic stability in human liver microsomes, reducing intrinsic clearance (CLint) from 517 to 47 μL/min/mg—an 11-fold improvement—and extending half-life from 3.2 to 35.7 minutes—an 11.2-fold increase [1]. Concurrently, experimental lipophilicity decreased markedly (logD: >4.5 to 3.8), while calculated lipophilicity remained nearly unchanged (clogP: 5.1 vs. 5.2), indicating improved drug-likeness without loss of predicted membrane permeability [1].

Metabolic stability Human liver microsomes Lipophilicity

Fraction sp³ (Fsp³) Enrichment: 3-Azabicyclo[3.1.1]heptane vs. Pyridine-Containing Analogs

The replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core increases the fraction of sp³-hybridized carbons (Fsp³) from approximately 0.31 to 0.54, as calculated for Rupatadine and its aza-bicyclic analog, respectively [1]. This increase in three-dimensional character is associated with improved aqueous solubility, reduced crystal packing energy, and enhanced clinical success rates, as higher Fsp³ correlates with reduced attrition in drug development [1].

Fsp3 Three-dimensionality Drug-likeness

Vendor Purity Specifications: Inter-Vendor Comparison for exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine

Commercially available batches of exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 2068138-12-3) are offered at purity specifications ranging from 95% to 98% across vendors . Leyan (Product 1120020) specifies 98% purity, Aladdin Scientific (E175672) specifies 97%, and AKSci (0724DJ) specifies 95% . In contrast, the stereochemically unspecified analog (CAS 1245794-60-8) is commonly offered at 95% purity by Bidepharm, with similar specifications from other suppliers . The availability of the target compound at 97–98% purity supports its use in applications requiring higher initial purity, potentially reducing the need for pre-use purification.

Purity specification Vendor comparison Quality control

Optimal Research and Industrial Application Scenarios for exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine


Scaffold Hopping: Pyridine-to-Saturated Bioisostere Replacement in Lead Optimization

The 3-azabicyclo[3.1.1]heptane core enables precise geometric mimicry of the pyridine ring (Δd ≈ 0.2 Å, Δϕ ≈ 0°) while delivering >12-fold aqueous solubility improvement, >11-fold microsomal half-life extension, and ~74% relative Fsp³ increase compared to pyridine-containing parents [2]. The target compound, with its exo-6-amine and N-benzyl functionality, provides a direct entry point for amide coupling, reductive amination, or urea formation at the 6-position, making it suitable for systematic bioisostere SAR exploration in programs where pyridine-containing leads suffer from poor solubility or rapid metabolism.

Chiral Fragment Library Construction for Structure-Based Drug Design

With two defined stereocenters (1R,5S) and a single exo-oriented amine moiety [1], the target compound serves as a shape-defined, sp³-rich fragment for library synthesis. The rigid bicyclic framework pre-organizes the amine vector in a specific orientation, reducing the entropic penalty upon target binding. This makes the compound particularly suited for fragment-based drug discovery (FBDD) campaigns targeting proteins with well-defined binding pockets where stereochemical precision is a prerequisite for hit identification and validation.

Protein Degrader (PROTAC) Building Block with Defined Exit Vector Geometry

The compound is cataloged under 'Protein Degrader Building Blocks' by CalpacLab [3], reflecting its utility in constructing bifunctional degraders. The defined exo stereochemistry and the ~120° exit vector geometry of the bicyclic core ensure predictable spatial orientation of the linker attachment point, a critical parameter for achieving productive ternary complex formation. Compared to monocyclic piperidine linkers, the rigid bicycle reduces conformational flexibility, which may improve the probability of forming a stable ternary complex and enhance degradation efficiency.

Central Nervous System (CNS) Drug Discovery with Improved Metabolic Stability

The 11-fold reduction in human liver microsome intrinsic clearance observed for 3-azabicyclo[3.1.1]heptane-modified compounds versus pyridine parents [2] is particularly relevant for CNS programs, where rapid hepatic clearance is a common attrition factor. The N-benzyl group on the target compound further provides a handle for tuning lipophilicity within the CNS-optimal range (typically clogP 2–4), while the primary exo-amine allows for rapid derivatization to explore structure-metabolism relationships in CNS-targeted series.

Quote Request

Request a Quote for exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.